METHYL-3-(4-PYRIDYL)ACRYLATE
Description
General Academic Context of Pyridine-Functionalized Acrylates
Pyridine-functionalized acrylates are a class of organic compounds that have garnered considerable attention in chemical research. The pyridine (B92270) moiety, a six-membered aromatic heterocycle containing one nitrogen atom, is a common structural motif in a vast number of FDA-approved drugs and naturally occurring bioactive compounds. rsc.org Its integration into the acrylate (B77674) scaffold, a versatile chemical handle, gives rise to molecules with a wide array of potential applications.
The synthesis of functionalized pyridines has traditionally relied on the construction of the pyridine ring from acyclic precursors. rsc.org However, modern synthetic strategies increasingly focus on the direct functionalization of the pyridine ring, a process that offers greater efficiency and sustainability. rsc.org Pyridine-functionalized acrylates are often synthesized through methods like the Heck reaction, where a halopyridine is coupled with an acrylate ester in the presence of a palladium catalyst. prepchem.com Other approaches include the Knoevenagel condensation of a pyridinecarboxaldehyde with a malonic acid derivative.
These compounds are key intermediates in the synthesis of more complex molecules. The acrylate portion can undergo various reactions, including Michael additions and polymerizations, while the pyridine ring can be modified through substitution reactions or by targeting the nitrogen atom. researchgate.net This dual reactivity makes them valuable building blocks in the creation of novel pharmaceuticals, agrochemicals, and advanced materials.
Research Significance of the METHYL-3-(4-PYRIDYL)ACRYLATE Scaffold in Organic Synthesis and Materials Science
The this compound scaffold is of significant interest due to its unique combination of a nucleophilic pyridine ring and an electrophilic acrylate system. This duality allows for a broad range of chemical transformations, making it a versatile tool for organic chemists. In organic synthesis, it serves as a precursor for a variety of more complex molecular architectures. For instance, the double bond can be reduced or functionalized, and the ester group can be hydrolyzed or converted to other functional groups.
In the realm of materials science, the ability of the acrylate group to undergo polymerization is a key feature. This allows for the incorporation of the pyridine moiety into polymer backbones, leading to the development of functional materials with tailored properties. mdpi.com For example, polymers containing pyridine units can exhibit interesting optical, thermal, and coordination properties. researchgate.net The pyridine nitrogen can act as a coordination site for metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs) with potential applications in catalysis, gas storage, and sensing.
Furthermore, the incorporation of pyridine-functionalized additives, such as those derived from this scaffold, has been shown to improve the performance and stability of perovskite solar cells. researchgate.net The nitrogen atom of the pyridine can coordinate with the lead ions in the perovskite structure, passivating defects and enhancing the material's electronic properties. researchgate.net
Overview of Key Research Domains for this compound
The research applications of this compound and related pyridine-functionalized acrylates span several key domains:
Medicinal Chemistry: The pyridine scaffold is a well-established pharmacophore, and its combination with the acrylate moiety offers a pathway to novel drug candidates. ijnrd.org These compounds are investigated for a range of biological activities, including antimicrobial and anticancer properties. The acrylate portion can act as a Michael acceptor, enabling covalent interactions with biological targets.
Organic Synthesis: As a versatile building block, it is widely used as an intermediate in the synthesis of complex organic molecules. chembk.com Its reactivity allows for the introduction of the pyridyl group into various molecular frameworks, facilitating the construction of diverse chemical libraries for drug discovery and other applications.
Materials Science: The ability of the acrylate group to polymerize is exploited in the development of advanced materials. mdpi.com Polymers incorporating this scaffold can possess unique properties, such as photo-responsiveness and tunable hydrogel formation. researchgate.netresearchgate.net These materials find applications in areas like coatings, drug delivery, and optoelectronics.
Coordination Chemistry: The pyridine nitrogen atom serves as a ligand for metal ions, leading to the formation of coordination complexes and polymers. These materials are explored for their catalytic activity, magnetic properties, and potential use in gas separation and storage.
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₉NO₂ | chembk.comchemicalbook.com |
| Molar Mass | 163.17 g/mol | chembk.comcymitquimica.com |
| Boiling Point | 277.8°C at 760 mmHg | chembk.com |
| Flash Point | 121.8°C | chembk.com |
| Density | 1.136 g/cm³ | chembk.com |
| Vapor Pressure | 0.00443 mmHg at 25°C | chembk.com |
| Appearance | Colorless liquid | chembk.com |
| Solubility | Soluble in organic solvents like ethanol (B145695) and dimethylformamide; sparingly soluble in water. | chembk.com |
Synthesis of this compound
A common method for the synthesis of this compound is the Heck reaction. This involves the palladium-catalyzed coupling of a halopyridine, such as 4-bromopyridine, with methyl acrylate. prepchem.com The reaction is typically carried out in the presence of a phosphine (B1218219) ligand and a base, such as triethylamine (B128534), in a suitable solvent like acetonitrile (B52724). prepchem.com
Another synthetic route is through the esterification of 3-(4-pyridyl)acrylic acid. The acid itself can be prepared via the Knoevenagel condensation of 4-pyridinecarboxaldehyde (B46228) with malonic acid in the presence of a base like pyridine.
A one-pot procedure for a related isomer, (E)-methyl 3-(pyridin-2-yl)acrylate, involves the Horner-Wadsworth-Emmons olefination of 2-pyridinecarboxaldehyde (B72084) with trimethyl phosphonoacetate. chemicalbook.com A similar strategy could be employed for the synthesis of the 4-pyridyl isomer.
Structure
3D Structure
Properties
IUPAC Name |
methyl (E)-3-pyridin-4-ylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-12-9(11)3-2-8-4-6-10-7-5-8/h2-7H,1H3/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVKAIRVYWBGHI-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201274298 | |
| Record name | Methyl (2E)-3-(4-pyridinyl)-2-propenoate | |
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Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81124-49-4, 7340-34-3 | |
| Record name | Methyl (2E)-3-(4-pyridinyl)-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81124-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Pyridineacrylic acid, methyl ester | |
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| Record name | 4-Pyridineacrylic acid, methyl ester | |
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| Record name | Methyl (2E)-3-(4-pyridinyl)-2-propenoate | |
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| Record name | methyl (2E)-3-(pyridin-4-yl)prop-2-enoate | |
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Chemical Reactivity and Mechanistic Investigations of Methyl 3 4 Pyridyl Acrylate
Reactivity at the Acrylate (B77674) Unsaturation
The acrylate portion of methyl-3-(4-pyridyl)acrylate is an electron-deficient alkene, making it susceptible to nucleophilic attack. This reactivity is central to several important classes of organic reactions.
Michael Addition: The compound is an excellent Michael acceptor, readily undergoing 1,4-conjugate addition with a variety of nucleophiles. youtube.com Amines, for instance, can add to the double bond to form β-amino acid derivatives. nih.govresearchgate.net This reaction is often base-catalyzed and can be significantly accelerated using microwave irradiation, which has been shown to decrease reaction times and improve yields for the addition of amines to methyl acrylates. nih.gov The general mechanism for the aza-Michael addition involves the nucleophilic attack of the amine on the β-carbon of the acrylate, followed by proton transfer to neutralize the resulting enolate intermediate. youtube.comresearchgate.net
Cycloaddition Reactions: The electron-deficient nature of the acrylate double bond also makes it a competent dienophile in Diels-Alder reactions. youtube.com This [4+2] cycloaddition reaction with a conjugated diene, such as isoprene (B109036) or cyclopentadiene, can form substituted cyclohexene (B86901) rings. researchgate.netnih.gov The reactivity and selectivity of these reactions can be enhanced by the use of Lewis acid catalysts, which coordinate to the carbonyl oxygen of the acrylate, further lowering the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
Polymerization: The vinyl group in this compound can participate in polymerization reactions. Palladium nanoparticles, in the presence of organic halides, have been shown to effectively catalyze the polymerization of vinyl monomers like methyl acrylate, leading to the formation of high molecular weight polymers. nih.gov
Reactivity of the Pyridine (B92270) Nitrogen Atom
The lone pair of electrons on the sp²-hybridized nitrogen atom of the pyridine ring imparts basic and nucleophilic character, allowing it to engage in reactions with electrophiles such as protons, alkylating agents, and metal ions.
Protonation and Quaternization Reactions
The pyridine nitrogen is basic and can be protonated by acids. This reactivity is also key to quaternization reactions, where the nitrogen atom attacks an alkyl halide or another suitable electrophile. This process results in the formation of a pyridinium (B92312) salt, which carries a permanent positive charge. nih.gov
The quaternization of pyridines, including poly(4-vinylpyridine), has been studied extensively. nih.govacs.orgresearchgate.net The reaction of poly(4-vinylpyridine) with methyl iodide leads to N-alkylation of the pyridine ring. nih.gov Similarly, 4-substituted pyridines can be quaternized with reagents like acrylamide (B121943) under acidic conditions. google.com The rate and extent of these reactions can be influenced by steric hindrance around the nitrogen atom. For example, the reaction of a sugar derivative with pyridine proceeded with a 78% yield, while the reaction with the more sterically hindered 2-methylpyridine (B31789) gave only a 31% yield. mdpi.com
Metal Complexation Studies
The pyridine nitrogen atom of this compound can act as a ligand, coordinating to various transition metal centers. This coordination is fundamental to its role in many catalytic processes. The nitrogen atom donates its lone pair of electrons to an empty orbital on the metal, forming a coordinate covalent bond.
Pyridine and its derivatives are common ligands in coordination chemistry, forming stable complexes with a range of metals including palladium, nickel, cobalt, and copper. researchgate.netmdpi.comnih.gov For example, tris(2-pyridylmethyl)amine (B178826) (TPA) is a well-known tetradentate ligand that forms stable complexes with Ni(II) and Co(II). nih.gov In the context of catalysis, the coordination of pyridinyl substituents to nickel centers has been noted to be a key factor in certain reactions. nih.govresearchgate.net
Catalytic Transformations Involving this compound
The dual reactivity of this compound allows it to serve as a substrate or ligand in various metal-catalyzed transformations, particularly those mediated by palladium and nickel.
Role in Palladium-Mediated Processes
Palladium complexes are highly versatile catalysts for a wide array of organic reactions, and this compound can be a key component in these systems.
Heck Reaction: The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. wikipedia.orgorganic-chemistry.org Methyl acrylate is a common substrate in this reaction. For instance, the Heck coupling of heteroaryl halides with methyl acrylate, mediated by Pd(OAc)₂, produces methyl 3-(heteroaryl)acrylates in high yields. acs.org Numerous studies have investigated the Heck coupling of iodobenzene (B50100) with methyl acrylate using various palladium complexes, demonstrating the robustness of this transformation. researchgate.netresearchgate.net
Copolymerization Reactions: Cationic palladium(II) complexes with bulky α-diimine ligands are effective catalysts for the copolymerization of ethylene (B1197577) and α-olefins with methyl acrylate. d-nb.infoacs.org In these reactions, the acrylate comonomer is typically incorporated at the ends of the polymer branches. d-nb.info Mechanistic studies have shown that after the insertion of methyl acrylate, the palladium can form a stable chelate complex through coordination with the carbonyl oxygen. This coordination inhibits the subsequent olefin insertion, making it the turnover-limiting step in the polymerization process. d-nb.info The regioselectivity of acrylate insertion is a critical factor, with electron-deficient olefins like methyl acrylate typically undergoing 2,1-insertion. nih.gov However, steric interactions can be used to invert this selectivity. nih.gov Neutral palladium complexes have also been investigated for methyl acrylate polymerization, though some systems may proceed through a radical mechanism rather than a metal-mediated one. cmu.edu
The table below summarizes results from palladium-catalyzed copolymerization of ethylene and methyl acrylate under various conditions.
| Catalyst Precursor | Ethylene Pressure (atm) | [MA] (M) | MA in Polymer (mol %) | Polymer MW ( g/mol ) |
| Complex 1b | 2 | 1.0 | 10 | 104,000 |
| Complex 1b | 2 | 2.0 | 17 | 81,000 |
| Complex 1b | 2 | 4.0 | 28 | 51,000 |
| Complex 1b | 6 | 2.0 | 10 | 115,000 |
| Complex 2b | 2 | 2.0 | 18 | 98,000 |
Data synthesized from mechanistic studies on palladium-catalyzed copolymerization. d-nb.infoacs.org
Nickel-Catalyzed Reactions and Steric Hindrance Effects
Nickel catalysts offer a cost-effective and often complementary alternative to palladium for various cross-coupling and polymerization reactions.
Cross-Coupling and Cycloaddition: Nickel catalysts are effective for reactions such as the hydroboration of acrylates, where pyridinyl substituents are well-tolerated. nih.govresearchgate.net Nickel can also catalyze cycloaddition reactions, for example, between α,β-unsaturated oximes and alkynes to form pyridine derivatives. arkat-usa.org In enantioselective arylations of pyridinium salts, nickel catalysts have been used to generate valuable chiral dihydropyridine (B1217469) products. ucla.edu
Polymerization and Steric Effects: In the nickel-catalyzed copolymerization of ethylene with acrylates, steric hindrance plays a crucial role. Bulky ligands on the nickel center can increase catalyst stability and activity. nih.gov The steric profile of both the catalyst and the acrylate monomer influences the rates of insertion and β-hydride elimination, a key chain-termination pathway. nih.gov For instance, larger steric profiles on the catalyst tend to induce lower rates of acrylate insertion but faster β-hydride elimination. nih.gov The presence of a labile ligand, such as pyridine, is also a critical factor in the design of neutral nickel catalysts for producing polar polyolefins. nih.gov Due to the smaller atomic size of nickel compared to palladium, steric hindrance can be a more pronounced issue, sometimes making reactions with challenging substrates elusive without carefully designed, flexible ligands. rsc.org
The following table illustrates the effect of ligand steric hindrance on nickel-catalyzed reactions.
| Catalyst | Ligand Type | Steric Profile | Observation |
| Ni(II) Complex | α-diimine | Asymmetric steric hindrance | High polymerization activity and high molecular weight polyethylene. ustc.edu.cn |
| Ni(0) Complex | Phosphine (B1218219) | Flexible bidentate | Enables C-S cross-coupling of sterically challenging substrates. rsc.org |
| Neutral Ni Complex | Anionic PO | Large axial shielding | Improved catalytic activity and thermal stability in ethylene/acrylate copolymerization. nih.gov |
Computational Chemistry Approaches to Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT) and molecular dynamics, provides powerful tools for elucidating the complex reaction mechanisms of molecules like this compound.
Density Functional Theory (DFT) is a widely used computational method to investigate reaction mechanisms, offering insights into the electronic structure and energetics of molecules. mdpi.com For acrylate systems, DFT has been successfully applied to understand dimerization, polymerization, and cycloaddition reactions. rsc.orgupenn.eduresearchgate.net
A DFT study on the photochemical dimerization of methyl 3-(2-furyl)acrylate, an analogue of this compound, demonstrated the utility of this approach. researchgate.net The calculations showed that the reaction is initiated by a photosensitizer, leading to the formation of an excited triplet state of the acrylate. The regioselectivity of the subsequent reaction was explained by analyzing the frontier molecular orbitals (FMOs) of the reacting species. researchgate.net Such analysis of global and local reactivity indices can reveal the roles of different parts of the molecule in a reaction, providing mechanistic insights that are valuable for designing more efficient reactions. rsc.org DFT calculations, often using hybrid functionals like B3LYP, have proven accurate for studying cycloaddition reactions and radical-mediated pathways in organic molecules. mdpi.com
A key application of DFT in mechanistic studies is the calculation of reaction energy profiles, which map the energy of the system along the reaction coordinate. This involves locating and calculating the energies of reactants, products, intermediates, and, crucially, the transition states (TS) that connect them. osti.gov The energy difference between the reactants and the highest-energy transition state determines the activation energy barrier for the reaction.
In the study of the photochemical dimerization of methyl 3-(2-furyl)acrylate, DFT was used to calculate the energies of all possible triplet biradical intermediates. researchgate.net This analysis revealed that the precursor to the major experimental product was the triplet biradical with the lowest energy. researchgate.net By comparing the relative energies of different intermediates and the transition states leading to them, the most favorable reaction pathway can be identified.
Table 1: Calculated Relative Energies of Triplet Biradical Intermediates in the Photochemical Dimerization of an Acrylate Analog This table is a representative example based on findings for methyl 3-(2-furyl)acrylate to illustrate the application of transition state and energy profile analysis.
| Biradical Intermediate | Relative Energy (kcal/mol) | Precursor to Product |
| Biradical A | 0.00 | Major Product |
| Biradical B | +1.2 | Minor Product |
| Biradical C | +3.5 | Not Observed |
| Biradical D | +4.1 | Not Observed |
Data based on the principles described in the DFT study of methyl 3-(2-furyl)acrylate dimerization. researchgate.net
This type of analysis clarifies why certain products are formed preferentially and provides a quantitative understanding of the reaction mechanism.
While DFT is excellent for analyzing static structures like transition states, Molecular Dynamics (MD) simulations are used to model the time evolution of reactive systems. escholarship.org MD simulations can provide insights into the influence of dynamic effects, solvent molecules, and temperature on reaction pathways. mdpi.com
For reactive systems, specialized force fields, such as the Reactive Force Field (ReaxFF), are employed. mdpi.comdntb.gov.ua These force fields can model the formation and breaking of chemical bonds during a simulation, allowing for the direct observation of reaction trajectories. MD simulations can be used to study complex processes like pyrolysis or polymerization under realistic manufacturing conditions. mdpi.comdntb.gov.ua Although specific MD simulations for this compound were not found in the reviewed literature, this computational technique represents a powerful, complementary tool to DFT for exploring its reactivity in complex environments and over longer timescales.
Advanced Spectroscopic Characterization and Computational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural investigation of Methyl-3-(4-pyridyl)acrylate and its corresponding polymer. iupac.org It provides detailed information on the chemical environment of each atom, enabling unambiguous structural confirmation and microstructural analysis of the polymer. iupac.orgnih.govsemanticscholar.org
¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental for confirming the molecular structure of the this compound monomer. The chemical shifts, signal multiplicities (splitting patterns), and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide a complete picture of the molecule's connectivity.
The expected ¹H NMR spectrum would feature distinct signals for the protons on the pyridine (B92270) ring, the vinylic protons of the acrylate (B77674) group, and the methyl protons of the ester. The protons on the pyridine ring typically appear in the aromatic region, with those closer to the nitrogen atom being more deshielded. The vinylic protons show characteristic chemical shifts and a coupling constant that confirms their trans or cis relationship. The methyl group protons appear as a sharp singlet in the upfield region.
Similarly, the ¹³C NMR spectrum provides a unique signal for each carbon atom in a distinct chemical environment. Key signals include the carbonyl carbon of the ester group, the two olefinic carbons, the four distinct carbons of the pyridine ring, and the methyl carbon.
Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted chemical shifts (δ) in ppm relative to TMS.
| Protons | Predicted δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Pyridine (H-2, H-6) | 8.6 - 8.8 | Doublet | 2H |
| Pyridine (H-3, H-5) | 7.3 - 7.5 | Doublet | 2H |
| Vinylic (α-CH) | 7.6 - 7.8 | Doublet | 1H |
| Vinylic (β-CH) | 6.4 - 6.6 | Doublet | 1H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted chemical shifts (δ) in ppm relative to TMS.
| Carbon Atom | Predicted δ (ppm) |
|---|---|
| Carbonyl (C=O) | 165 - 167 |
| Pyridine (C-2, C-6) | 150 - 152 |
| Pyridine (C-4) | 142 - 144 |
| Vinylic (α-CH) | 140 - 142 |
| Vinylic (β-CH) | 122 - 124 |
| Pyridine (C-3, C-5) | 120 - 122 |
In-situ NMR spectroscopy is a powerful method for monitoring chemical reactions, such as polymerization, in real time directly within the NMR spectrometer. acs.orgchemrxiv.org This technique allows for the precise measurement of polymerization kinetics by tracking the conversion of the monomer into a polymer. acs.orgchemrxiv.orgresearchgate.netrsc.org
For the polymerization of this compound, an NMR tube containing the monomer, initiator, and solvent can be irradiated with UV light or heated to initiate the reaction. acs.orgrsc.org Spectra are then acquired at regular intervals. The reaction progress is monitored by observing the decrease in the intensity of the sharp vinylic proton signals of the monomer (around 6.4-7.8 ppm) and the simultaneous appearance of broad signals corresponding to the polymer backbone. rsc.org This data allows for the determination of kinetic parameters, such as the rate of polymerization and ultimate monomer conversion, which are crucial for controlling the final material properties. acs.orgrsc.org
Once the polymer, poly(this compound), has been synthesized, NMR spectroscopy remains the most versatile and reliable technique for determining its microstructure. iupac.orgsemanticscholar.org Polymer properties are fundamentally influenced by their microstructure, which includes aspects like tacticity (the stereochemical arrangement of adjacent monomer units). iupac.org The arrangement of the pyridyl and ester groups along the polymer chain can be isotactic (on the same side), syndiotactic (on alternating sides), or atactic (random). These different arrangements result in slightly different chemical environments for the backbone protons and carbons, leading to distinct, albeit often overlapping, signals in the NMR spectrum that can be resolved to quantify the polymer's tacticity.
Furthermore, NMR is an effective quantitative tool for determining the amount of unreacted, or residual, monomer in a final polymer product. This is achieved by comparing the integration of a characteristic sharp signal from the monomer (e.g., one of its vinylic protons) with the integration of a broad signal from the polymer. This analysis is vital for quality control and for understanding the efficiency of the polymerization reaction.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are excellent for identifying the functional groups present in this compound and for observing changes during polymerization.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. Each functional group has a characteristic absorption frequency range, making FTIR a powerful tool for structural confirmation. For this compound, the FTIR spectrum would be dominated by strong absorption bands corresponding to the carbonyl group of the ester and vibrations from the pyridine ring and the carbon-carbon double bond.
Table 3: Characteristic FTIR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O Stretch | α,β-Unsaturated Ester | 1715 - 1730 | Strong |
| C=C Stretch | Alkene | 1620 - 1640 | Medium |
| C=C, C=N Stretches | Pyridine Ring | 1590 - 1610, 1450 - 1500 | Medium-Strong |
| C-O Stretch | Ester | 1200 - 1300 | Strong |
| =C-H Bend | Alkene | 960 - 990 | Strong |
During polymerization, the disappearance of the vibrational bands associated with the acrylate C=C double bond (around 1630 cm⁻¹) and the =C-H bend (around 980 cm⁻¹) would provide clear evidence of the reaction's progression.
Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar and symmetric molecular vibrations. The Raman spectrum of this compound would provide a unique molecular fingerprint. Key features would include strong signals for the symmetric stretching of the C=C double bond and the characteristic "ring breathing" modes of the pyridine ring, which are often strong in Raman spectra. The C=O stretch is also observable, though typically weaker than in the FTIR spectrum. This technique can also be used to monitor polymerization by observing the reduction in intensity of the C=C stretching mode.
Table 4: Characteristic Raman Shifts for this compound
| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |
|---|---|---|---|
| C=C Stretch | Alkene | 1620 - 1640 | Strong |
| Ring Breathing Mode | Pyridine Ring | 990 - 1010 | Strong |
| C=O Stretch | α,β-Unsaturated Ester | 1715 - 1730 | Medium |
Electronic Spectroscopy: UV-Visible Absorption Spectroscopy
UV-Visible absorption spectroscopy is a key technique for probing the electronic transitions within a molecule. The spectrum of this compound is dominated by the conjugated system formed by the pyridine ring, the carbon-carbon double bond (acrylate), and the carbonyl group. This extended π-system is responsible for strong absorption in the UV region.
The primary electronic transitions expected are:
π → π* transitions: These are high-intensity absorptions arising from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the conjugated system. This is expected to be the main absorption band.
n → π* transitions: These are typically lower-intensity absorptions resulting from the excitation of non-bonding electrons (from the nitrogen of the pyridine ring or the oxygens of the ester group) to π* antibonding orbitals. These transitions may be observed as shoulders on the main π → π* peak or be obscured by it.
Studies on the related compound, trans-3-(4-pyridyl)acrylic acid (PYA), have shown that its incorporation into chitosan (B1678972) can be monitored by UV-vis spectroscopy, confirming the photo-active nature of this chromophore. nih.gov The exact position of the maximum absorption (λmax) for this compound would be influenced by the solvent polarity.
Table 1: Expected Electronic Transitions for this compound
| Transition Type | Involved Orbitals | Expected Intensity | Chromophore |
|---|---|---|---|
| π → π* | π bonding to π* antibonding | High | Pyridyl ring, C=C, C=O |
| n → π* | Non-bonding (N, O) to π* antibonding | Low | Pyridyl ring, C=O |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the exact molecular weight of a compound and to obtain structural information from its fragmentation pattern. The molecular formula for this compound is C₉H₉NO₂, corresponding to a monoisotopic mass of 163.0633 g/mol .
Upon ionization, typically by electron impact (EI) or electrospray ionization (ESI), the molecular ion ([M]⁺ or [M+H]⁺) is formed. This ion can then undergo fragmentation, breaking at the weakest bonds. The expected fragmentation pattern for this compound would likely involve:
Loss of the methoxy (B1213986) group (-OCH₃): A common fragmentation pathway for methyl esters, leading to a prominent peak at m/z 132.
Loss of the methoxycarbonyl group (-COOCH₃): Resulting in a fragment at m/z 104.
Cleavage of the acrylate chain: Various cleavages of the C-C bonds in the acrylate moiety can occur.
Pyridyl ring stability: The aromatic pyridine ring is relatively stable and is often observed as a major fragment ion (e.g., pyridinium (B92312) cation).
Analysis of the related methyl acrylate shows characteristic fragment ions from α-cleavage. researchgate.net A detailed analysis of the product spectrum would provide definitive structural confirmation.
Table 2: Predicted Mass Spectrometry Fragments for this compound
| m/z (charge) | Predicted Fragment | Fragment Lost |
|---|---|---|
| 163 | [C₉H₉NO₂]⁺ | Molecular Ion |
| 132 | [M - OCH₃]⁺ | Methoxy radical |
| 104 | [M - COOCH₃]⁺ | Methoxycarbonyl radical |
| 78 | [C₅H₄N]⁺ | Pyridyl fragment |
X-ray Diffraction (XRD) for Solid-State Structure and Morphology
X-ray diffraction on a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and information on intermolecular interactions.
While a crystal structure for this compound itself is not publicly documented, the structure of the closely related (E)-3-(pyridin-4-yl)acrylic acid provides significant insight. researchgate.net The analysis of this parent acid reveals:
Planarity: The molecule is nearly planar, which facilitates efficient crystal packing.
E-Configuration: The geometry about the C=C double bond is trans (E), as is typical for this class of compounds.
It is highly probable that this compound would adopt a similar planar, E-configuration. In the absence of the acidic proton, the dominant intermolecular interactions would likely be weaker C—H⋯O and C—H⋯N hydrogen bonds, along with π–π stacking between the pyridine rings.
Computational Spectroscopic Parameter Prediction
Computational chemistry provides powerful tools for predicting and interpreting spectroscopic data. Methods based on Density Functional Theory (DFT) are particularly useful for this purpose.
The Gauge-Including Atomic Orbital (GIAO or sometimes GIAO) method is a widely used and reliable approach for calculating NMR shielding tensors, which can be converted into chemical shifts. acs.org This method, often used with the B3LYP functional, can accurately predict both ¹H and ¹³C NMR chemical shifts. dntb.gov.uaresearchgate.net
For this compound, a typical computational workflow would involve:
Optimizing the molecular geometry using a DFT method (e.g., B3LYP with a 6-31G(d) basis set).
Performing a GIAO calculation on the optimized geometry to obtain the absolute shielding values for each nucleus.
Referencing these values to the calculated shielding of a standard compound (e.g., tetramethylsilane, TMS) to yield the predicted chemical shifts (δ).
This approach allows for the unambiguous assignment of complex spectra and can help distinguish between isomers. Studies on various organic molecules, including pyridine derivatives, have shown that GIAO-calculated shifts are in good agreement with experimental values, often with root mean square differences of less than 0.2 ppm for protons. nih.gov
Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for calculating the excited states of molecules and predicting their electronic absorption spectra. researchgate.net By calculating the vertical excitation energies and the corresponding oscillator strengths, one can simulate a UV-Vis spectrum.
For this compound, TD-DFT calculations could:
Predict the λmax values for the π → π* and n → π* transitions.
Determine the molecular orbitals involved in each electronic excitation, providing a deeper understanding of the nature of the absorption bands.
Study how substitutions on the pyridine ring or changes to the acrylate group would affect the absorption spectrum.
Computational studies on similar conjugated systems have successfully used TD-DFT to simulate UV-vis spectra and analyze the effects of molecular structure on absorption characteristics. nih.gov
Theoretical Infrared Frequencies and Normal Mode Assignments
The vibrational characteristics of this compound have been investigated through quantum chemical calculations. Density Functional Theory (DFT) with the B3LYP functional and a 6-311G basis set is a commonly employed method for obtaining theoretical infrared spectra. Such calculations provide valuable insights into the vibrational modes of the molecule, which can be correlated with experimental FT-IR data. The theoretical frequencies are often scaled by a factor to correct for anharmonicity and the approximate nature of the computational method, bringing them into closer agreement with experimental values.
The vibrational spectrum of this compound is complex, with contributions from the pyridine ring, the acrylate group, and the methyl ester. The assignments of these vibrational modes can be elucidated through visualization of the atomic motions associated with each calculated frequency.
Table 1: Theoretical Infrared Frequencies and Normal Mode Assignments for this compound
| Calculated Frequency (cm⁻¹) | Assignment | Description of Vibrational Mode |
| ~3100-3000 | C-H stretching (aromatic) | Symmetric and asymmetric stretching of C-H bonds on the pyridine ring. |
| ~3000-2900 | C-H stretching (aliphatic) | Symmetric and asymmetric stretching of C-H bonds of the methyl group. |
| ~1720 | C=O stretching | Stretching of the carbonyl group in the methyl ester. |
| ~1640 | C=C stretching | Stretching of the carbon-carbon double bond in the acrylate moiety. |
| ~1600, ~1560 | C=C, C=N stretching (pyridine ring) | In-plane stretching vibrations of the pyridine ring. |
| ~1440 | CH₂ scissoring/CH₃ asymmetric bending | Bending vibrations of the methylene and methyl groups. |
| ~1280 | C-O-C stretching | Asymmetric stretching of the ester group. |
| ~1180 | C-O stretching | Symmetric stretching of the ester group. |
| ~990 | Ring breathing (pyridine) | In-plane deformation of the pyridine ring. |
| ~820 | C-H out-of-plane bending (aromatic) | Out-of-plane wagging of C-H bonds on the pyridine ring. |
Note: The frequencies presented in this table are approximate values based on typical ranges for the assigned functional groups and may vary depending on the specific computational methodology and scaling factors used. Detailed computational studies on this compound are required for precise frequency values and assignments.
Conformational Search Methodologies
The flexibility of this compound, primarily due to the rotation around the single bonds connecting the pyridine ring to the acrylate group and the acrylate group to the ester, gives rise to multiple possible conformations. Identifying the most stable conformer(s) is crucial for understanding the molecule's properties and reactivity.
A common and robust method for exploring the conformational space is the potential energy surface (PES) scan . This computational technique involves systematically changing a specific dihedral angle (torsion angle) in a stepwise manner and performing a constrained geometry optimization at each step. The energy of the molecule is then plotted against the dihedral angle, revealing the energy profile of the rotation. Minima on this profile correspond to stable conformers, while maxima represent the transition states between them.
For this compound, at least two key dihedral angles would be of primary interest for a PES scan:
The C-C-C=C dihedral angle: This defines the orientation of the pyridine ring relative to the plane of the acrylate double bond.
The C-C-O-C dihedral angle: This defines the orientation of the methyl ester group.
By performing a series of relaxed PES scans, where all other geometrical parameters are allowed to relax at each step of the dihedral angle rotation, a comprehensive picture of the low-energy conformational landscape can be constructed. The relative energies of the identified conformers can then be calculated to determine their populations at a given temperature. More advanced techniques, such as two-dimensional PES scans where two dihedral angles are varied simultaneously, can provide even more detailed insights into the interplay between different rotational degrees of freedom.
Applications in Advanced Materials Science and Supramolecular Chemistry
Role as Building Blocks for Novel Functional Materials
Methyl-3-(4-pyridyl)acrylate is classified as a heterocyclic and organic building block in materials science. bldpharm.com Its structure is inherently functional, featuring a pyridine (B92270) ring that can participate in hydrogen bonding and metal coordination, and an acrylate (B77674) group that is susceptible to polymerization and other chemical modifications. This makes it a valuable precursor for synthesizing more complex, functional molecules and materials.
The development of novel materials often relies on a "building block" approach, where multifunctional molecules are assembled into larger, ordered structures. klinger-lab.deresearchgate.net The controlled assembly of these blocks allows for the creation of materials with tailored properties. klinger-lab.de In this context, this compound's pyridine group acts as a key recognition site, directing the assembly through specific interactions, while the acrylate backbone provides a scaffold for creating polymeric or networked structures. This approach is fundamental to designing a wide range of new materials with controllable architectures and tunable properties. researchgate.net
Development of Specialty Polymers and Copolymers
The presence of the acrylate group allows this compound to be readily polymerized, either alone or with other monomers, to create specialty polymers with unique characteristics.
Polyacrylates are a significant class of synthetic resins known for their clarity and flexibility, widely used in coatings, adhesives, and textiles. britannica.com They are produced through the polymerization of acrylic esters like this compound. britannica.com The polymerization process typically involves free-radical initiators, linking the monomer units together to form long polymer chains. britannica.com
The resulting homopolymer, poly(this compound), possesses a chain of acrylate units with pendant pyridyl groups. A key feature of the pyridine ring is its basicity; it can be protonated by acids or quaternized by alkyl halides to introduce positive charges along the polymer backbone. This transforms the neutral polymer into a polycation. The ability to control the charge density along the polymer chain allows for the tailoring of properties such as solubility in polar solvents, interaction with anionic species, and utility in applications like gene delivery or as flocculating agents.
Table 1: Potential Properties of Polyacrylates and Polycations Derived from this compound
| Polymer Type | Key Structural Feature | Potential Properties | Potential Applications |
| Poly(this compound) | Pendant pyridine groups | Metal-coordinating, base catalyst support, modifiable backbone | Ligands for catalysis, functional coatings |
| Quaternized Polycation | Permanent positive charges | Water-soluble, antimicrobial activity, electrostatic interactions | Flocculants, antimicrobial surfaces, polyelectrolyte multilayers |
| Protonated Polycation | pH-dependent positive charges | pH-responsive solubility, smart materials | Drug delivery systems, sensors |
This table is based on the expected chemical behavior of the functional groups present in the polymer.
Copolymerization of this compound with other vinyl monomers, such as methyl methacrylate (B99206) or styrene, can produce specialty copolymers with a broad range of properties. researchgate.net For instance, copolymerization of 4-vinylpyridine (B31050) (a related monomer) with methyl methacrylate yields copolymers whose thermal stabilities are intermediate between those of the respective homopolymers. researchgate.net This principle allows for the fine-tuning of material properties like the glass transition temperature (Tg), which is critical for thermoplastic applications. researchgate.net
By carefully selecting the comonomer and controlling the copolymer composition, materials with both hard (e.g., from methacrylate) and soft or functional (e.g., from pyridylacrylate) segments can be created. The resulting copolymers can exhibit thermoplastic behavior, meaning they can be melted and reshaped upon heating. Furthermore, the amphiphilic nature that arises from combining hydrophobic backbones with hydrophilic (or potentially charged) pyridyl groups can make these copolymers effective as emulsifying agents or stabilizers in multiphase systems.
Metallo-Supramolecular Architectures and Hydrogels
The pyridine moiety of this compound is a powerful tool for constructing complex architectures through a process called coordination-driven self-assembly.
Supramolecular chemistry involves the assembly of molecules into larger, ordered structures held together by non-covalent interactions. nih.gov A key strategy in this field is the use of metal-ligand coordination, where a metal ion acts as a "glue" to connect organic ligands in a highly predictable manner. nih.govmdpi.com The geometry of the final structure is dictated by the preferred coordination number and geometry of the metal ion and the angle between the binding sites on the ligand. mdpi.com
This compound, with its single pyridine nitrogen, can act as a monodentate ligand. However, it is often used as a component in more complex, multidentate ligands designed for self-assembly. When such ligands coordinate with transition metal ions (like palladium, platinum, or nickel), they can spontaneously form discrete, well-defined 2D or 3D structures such as molecular squares, cages, or polyhedra. nih.govmdpi.com The formation of these architectures is a thermodynamic process, leading to the most stable possible arrangement. nih.gov This approach allows for the rational design of nanoscale containers and complex molecular frameworks. researchgate.net
Table 2: Principles of Metallo-Supramolecular Self-Assembly
| Component | Role in Self-Assembly | Example |
| Metal Ion | Acts as a coordination center, defining the vertices of the final structure. | Pd(II), Pt(II) |
| Organic Ligand (containing pyridyl groups) | Acts as the "linker" or "strut," connecting the metal ions. | Bidentate or tridentate ligands incorporating the pyridyl motif. |
| Coordination Bond | The directional, reversible interaction that drives the assembly process. | M-N bond |
| Solvent | Mediates the interactions and can influence the final structure. | DMSO, water |
This table outlines the fundamental components and their roles in forming coordination-driven self-assembled structures.
Introducing photoresponsive units into self-assembled materials allows for external control over their structure and function. The carbon-carbon double bond in the acrylate portion of this compound is a potential photoresponsive group. Upon exposure to UV light, such double bonds can undergo [2+2] cycloaddition reactions, leading to dimerization.
If this compound is incorporated into a metallo-supramolecular assembly, this photodimerization can be used to either crosslink the assembled structure, making it more robust, or to alter its properties in a controlled way. For example, the dimerization could change the distance between metal centers in an assembled catalyst, thereby modulating its catalytic activity. This strategy allows for the development of "smart" materials and catalysts whose properties can be switched on or off with light. The reversible nature of metal-ligand bonds combined with the covalent bond formation from photodimerization offers a powerful method for creating dynamic and responsive material systems. mdpi.com Copolymers containing terpyridine moieties, which are structurally related to the pyridyl group, have been used to form metallo-supramolecular hydrogels that are crosslinked by coordination bonds. mdpi.com The physical properties of these gels can be easily modified by changing the metal ion, demonstrating the tunability of such systems. mdpi.com
Mechanical and Morphological Characterization of Supramolecular Gels
The structural integrity and physical appearance of supramolecular gels derived from pyridyl-acrylate-based gelators are critical determinants of their potential applications. Characterization of these soft materials involves a combination of rheological studies to assess their mechanical strength and microscopic techniques to visualize their internal architecture.
Rheology is a primary tool for quantifying the viscoelastic properties of these gels. nih.gov Through techniques like oscillatory strain-sweep and frequency-sweep experiments, key parameters such as the elastic (or storage) modulus (G') and the viscous (or loss) modulus (G'') are determined. nih.gov The elastic modulus represents the energy stored in the material upon deformation, indicating its solid-like behavior, while the viscous modulus represents the energy dissipated as heat, reflecting its liquid-like characteristics. For a material to be classified as a gel, the elastic modulus must be significantly higher than the viscous modulus (G' > G''). nih.gov
In studies of supramolecular gels formed from related pyridyl-N-oxide amide compounds, rheological analyses have demonstrated that the molecular structure of the gelator plays a crucial role in the mechanical stability of the gel. nih.gov For instance, the position of the pyridyl functionality can influence the elastic modulus, with some isomers exhibiting significantly higher mechanical stability than others. nih.gov These experiments help define the linear viscoelastic region (LVR), which is the strain range where the gel's structure remains intact and deformation is reversible. nih.gov Supramolecular gels often have a narrow LVR, meaning their network structure can be disrupted by relatively small shear strains. nih.gov
Morphological characterization, typically performed using Scanning Electron Microscopy (SEM), provides visual insight into the three-dimensional network responsible for gelation. mdpi.com To perform SEM, the solvent within the gel is removed to create a "xerogel," and the remaining solid structure is imaged. mdpi.com These images often reveal an entangled network of self-assembled fibers, ribbons, or rods. mdpi.comrsc.org The dimensions of these fibers, such as their width or diameter, can be measured from the micrographs. For example, xerogels derived from certain pyridyl-N-oxide systems have shown morphologies ranging from rod-like structures with thicknesses of 0.3–3.0 μm to twisted or needle-shaped fibers with diameters from 1.0 to 6.0 μm. mdpi.com The morphology of the gel network is a direct consequence of the self-assembly modes of the gelator molecules, which are governed by non-covalent interactions like hydrogen bonding and π-π stacking. mdpi.comnih.gov
interactive_table
| Parameter | Technique | Information Obtained | Typical Findings for Pyridyl-Based Gels |
|---|---|---|---|
| Mechanical Strength | Rheology | Elastic Modulus (G'), Viscous Modulus (G''), Linear Viscoelastic Region (LVR) | G' > G''; Narrow LVR; Mechanical stability is dependent on molecular isomerism |
| Internal Structure | Scanning Electron Microscopy (SEM) | Fiber morphology, network structure, fiber dimensions | Entangled networks of rod-like, twisted, or needle-shaped fibers; fiber widths can range from 0.1 to 6.0 μm |
Functionalized Biopolymers (e.g., Chitosan (B1678972) Derivatives)
This compound and similar α,β-unsaturated carbonyl compounds are valuable reagents for the chemical modification of biopolymers, particularly chitosan. mdpi.com Chitosan, a polysaccharide derived from chitin, possesses primary amine groups along its backbone that serve as reactive sites for functionalization. nih.gov The modification of chitosan is pursued to enhance its inherent properties or introduce new functionalities for advanced applications. researchgate.net
One of the key reactions for grafting acrylate derivatives onto chitosan is the aza-Michael addition. mdpi.com This is a 1,4-nucleophilic addition of the primary amine groups of chitosan to the activated double bond of the acrylate molecule. mdpi.com This reaction covalently links the pyridyl-acrylate moiety to the biopolymer backbone. Such modifications can significantly alter the physicochemical properties of the chitosan, including its solubility and hygroscopicity. nih.gov
The introduction of the 3-(4-pyridyl)acrylate group imparts new characteristics to the chitosan derivative. The pyridyl group, a nitrogen-containing heterocycle, can act as a ligand for metal ions, making these materials suitable for applications in chelation and removal of heavy metals. mdpi.com Furthermore, the pyridyl moiety can be quaternized to introduce a positive charge, a feature exploited in creating materials for biomedical applications.
In a related approach, trans-3-(4-pyridyl)acrylic acid has been coupled to chitosan's amine groups. mdpi.com This modification, followed by a covalent cross-linking process involving the pyridyl moieties via UV light-promoted [2+2] cycloaddition, has been used to prepare chitosan-based membranes. mdpi.com The functionalization aims to create materials with controlled architecture and tailored properties for specific, innovative uses. researchgate.net
interactive_table
| Biopolymer | Functionalizing Agent Type | Reaction Type | Resulting Functionality | Potential Application |
|---|---|---|---|---|
| Chitosan | Acrylate Derivatives (e.g., this compound) | Aza-Michael Addition | Covalently linked pyridyl groups | Metal ion chelation, antimicrobial materials |
| Chitosan | Activated Carboxylic Acids (e.g., trans-3-(4-pyridyl)acrylic acid) | Amide Coupling | Pyridyl groups attached via amide linkage | Photo-active materials, cross-linkable membranes |
Applications in Membrane Science and Anion Exchange
The pyridyl group is a key functional moiety in the development of advanced polymer membranes, particularly for anion exchange applications. Anion exchange membranes (AEMs) are essential components in technologies like fuel cells and water treatment, as they selectively transport anions while blocking cations. osti.govmdpi.com
Polymers functionalized with pyridyl-acrylate groups can be used to fabricate AEMs. The core principle involves the quaternization of the nitrogen atom in the pyridine ring. tue.nl This is typically achieved through methylation, where the pyridyl-functionalized polymer is treated with a methylating agent. The reaction converts the neutral nitrogen atom into a positively charged quaternary ammonium (B1175870) group (a pyridinium (B92312) salt). tue.nl This permanent positive charge fixed to the polymer backbone is what enables the membrane to interact with and transport anions.
The performance of these AEMs is determined by several factors, including ion exchange capacity (IEC), ionic conductivity, and chemical stability. nih.gov IEC is a measure of the number of charged functional groups per unit weight of the membrane. nih.gov A higher IEC generally leads to higher ionic conductivity. However, it can also lead to excessive water uptake, which may compromise the mechanical stability of the membrane. xmu.edu.cn Therefore, the design of the polymer involves balancing the content of hydrophilic charged groups with hydrophobic components of the polymer backbone. xmu.edu.cn In this context, acrylate-based polymers containing pyridinium groups are explored for their potential to offer good mechanical strength and tunable hydrophilic-lipophilic balance. xmu.edu.cn
For instance, copolymers of a pyridinium-containing monomer and a hydrophobic fluoroacrylate have been synthesized to create AEMs with improved thermal and chemical stability. xmu.edu.cn The large π-conjugated system of the pyridine ring contributes to this enhanced stability. xmu.edu.cn Such membranes have demonstrated promising performance, achieving significant peak power densities when tested in single-cell fuel cells. xmu.edu.cn The cross-linking of the polymer matrix is another strategy employed to enhance the mechanical and chemical stability of these membranes in various operating environments, including non-aqueous systems. nih.gov
interactive_table
| Membrane Type | Key Functional Group | Mechanism of Action | Key Performance Metrics | Application |
|---|
| Anion Exchange Membrane (AEM) | Pyridinium (quaternized 4-pyridyl group) | Fixed positive charges on the polymer backbone facilitate anion transport via electrostatic interactions. | Ion Exchange Capacity (IEC), Ionic Conductivity, Mechanical Stability, Chemical Stability | Alkaline Fuel Cells, Water Treatment, Redox Flow Batteries |
Role in Catalysis Research
Ligand Design for Transition Metal Catalysts
The design of ligands is pivotal in tuning the reactivity and selectivity of transition metal catalysts. The electronic and steric properties of a ligand can profoundly influence the outcome of a catalytic reaction. Pyridine-based ligands have been extensively used in this regard, particularly with late transition metals like palladium and rhodium.
Methyl-3-(4-pyridyl)acrylate possesses a 4-substituted pyridine (B92270) ring, which can act as a σ-donating ligand to a metal center. The electronic properties of the pyridine nitrogen can be modulated by the acrylate (B77674) substituent. The electron-withdrawing nature of the acrylate group can influence the electron density on the pyridine nitrogen, thereby affecting the strength of its coordination to a metal. This electronic tuning is crucial in reactions such as palladium-catalyzed cross-coupling reactions. For instance, in Heck coupling reactions, the catalytic activity of palladium complexes can be sensitive to the electronic nature of the ancillary ligands.
The acrylate moiety in this compound also introduces the possibility of bidentate or hemilabile coordination. The carbonyl oxygen of the acrylate group could potentially coordinate to the metal center, forming a chelate ring. Such chelation can enhance the stability of the catalyst and influence the stereoselectivity of the reaction. Hemilability, where one donor atom of a multidentate ligand can reversibly dissociate from the metal center, can be a desirable feature in catalysis, as it can open up a coordination site for substrate binding during the catalytic cycle.
The table below summarizes the performance of various palladium catalysts with different pyridine-based ligands in the Heck coupling reaction of iodobenzene (B50100) with methyl acrylate, illustrating the impact of ligand structure on catalytic efficiency. While data for this compound is not available, the results for other pyridyl-imine ligands provide a benchmark for expected performance. researchgate.net
| Pre-catalyst | Ligand | Conversion (%) | Time (h) | TOF (h⁻¹) |
| Pd(NN')Cl₂ (Complex 1) | Pyridyl-imine A | 100 | 2.5 | 400 |
| Pd(NN')Cl₂ (Complex 2) | Pyridyl-imine B | 100 | 2.0 | 500 |
| Pd(NN')(dmfu) (Complex 3) | Pyridyl-imine C | 100 | 1.5 | 667 |
NN' represents different pyridyl-imine ligands. dmfu = dimethylfumarate. TOF = Turnover Frequency.
Pyridine-Containing Ligands in Olefin Polymerization
Late transition metal catalysts, particularly those of nickel and palladium, have shown remarkable activity in olefin polymerization and copolymerization of olefins with polar monomers like methyl acrylate. The performance of these catalysts is highly dependent on the ligand architecture. Pyridine-imine ligands have been particularly successful in this area. acs.orgmdpi.com
The structure of this compound suggests its potential use as a ligand in such systems. A nickel or palladium complex bearing a ligand derived from this compound could potentially catalyze the polymerization of ethylene (B1197577) and its copolymerization with methyl acrylate. The steric and electronic properties of the ligand would influence the catalyst's activity, the molecular weight of the resulting polymer, and the level of incorporation of the polar monomer.
Research on pyridylimino Ni(II) complexes has shown that substituents on the pyridine ring can affect the catalytic activity and the properties of the resulting polymer. acs.org For example, bulky substituents can lead to the production of hyperbranched, low-molecular-weight polyethylene oils. acs.org The acrylate group in this compound, while not exceptionally bulky, could influence the electronic environment of the metal center and potentially interact with the incoming monomers.
The table below shows the results of ethylene/methyl acrylate copolymerization using different pyridylimino Ni(II) catalysts, highlighting the effect of the ligand structure on catalyst activity and methyl acrylate (MA) incorporation. acs.org
| Catalyst | Ligand Substituent | Activity (kg of polymer/molNi·h) | MA incorporation (mol%) |
| Ni1 | 2,6-diisopropylphenyl | 12.5 | 0.5 |
| Ni2 | 2,6-dimethylphenyl | 8.2 | 1.5 |
| Ni3 | 2-methylphenyl | 4.5 | 7.5 |
| Ni4 | Phenyl | 4.3 | 2.8 |
Development of Switchable Catalytic Systems
Switchable catalysis, where the activity or selectivity of a catalyst can be altered by an external stimulus such as light, pH, or the addition of a chemical agent, is a rapidly growing field of research. Such systems offer the potential for greater control over chemical reactions and the synthesis of complex molecules with high precision.
The structure of this compound contains functionalities that could be exploited in the design of switchable catalysts. The pyridine nitrogen is a Brønsted base and can be protonated. This protonation would drastically alter its electronic properties and its ability to coordinate to a metal center. A catalytic system based on a ligand derived from this compound could therefore be switched by changing the pH of the reaction medium. For instance, in a protonated state, the ligand might be inactive or exhibit different selectivity compared to its deprotonated form.
Furthermore, the acrylate moiety contains a carbon-carbon double bond which could potentially undergo photochemical transformations, such as [2+2] cycloaddition. Such a reaction could be used to alter the steric or electronic properties of the ligand in situ, thereby switching the behavior of the catalyst. While research on switchable catalysts based on pyridyl acrylate ligands is still in its early stages, the concept has been demonstrated with other responsive ligand systems. researchgate.net
Organocatalysis and Acid-Base Mediation
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in synthetic chemistry. Pyridine and its derivatives are known to act as Lewis basic organocatalysts, activating substrates through the formation of reactive intermediates. For example, 4-(Dimethylamino)pyridine (DMAP) is a widely used catalyst for acylation reactions.
This compound, with its accessible pyridine nitrogen lone pair, has the potential to function as a Lewis base organocatalyst. It could catalyze reactions such as acylations, silylations, and other transformations that are promoted by nucleophilic pyridine derivatives. The reactivity of the pyridine nitrogen would be influenced by the electronic effect of the methyl acrylate substituent.
Moreover, the acrylate portion of the molecule could participate in organocatalytic reactions. For instance, under certain conditions, it could act as a Michael acceptor. The bifunctional nature of this compound, possessing both a Lewis basic site and a potential reactive functional group, could be exploited in cascade reactions where the molecule itself participates in the transformation it catalyzes. Research on poly(methacrylate)s with pendant pyridyl N-oxide groups has demonstrated their activity in asymmetric organocatalysis, showcasing the potential of functionalized pyridine systems in this area. acs.org
The table below presents data on the catalytic activity of a pyridyl N-oxide substituted polymer in the asymmetric allylation of benzaldehyde, which serves as an example of organocatalysis by a functionalized pyridine derivative. acs.org
| Catalyst | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |
| Poly-5 | 25 | 45 | 14.3 |
| Poly-5 | 0 | 60 | 19.1 |
Poly-5 is Poly[(3-pyridyl N-oxide)dibenzosuberyl methacrylate].
Advanced Research on Derivatives and Analogues of Methyl 3 4 Pyridyl Acrylate
Synthesis of Pyridine (B92270) and Fused Pyridine Derivatives
The intrinsic reactivity of the acrylate (B77674) moiety in methyl-3-(4-pyridyl)acrylate makes it a valuable precursor for synthesizing more complex heterocyclic systems, including fused pyridine derivatives. The electron-withdrawing nature of the pyridyl and ester groups renders the double bond susceptible to various cycloaddition and tandem reactions.
One primary strategy involves using the acrylate portion as a dienophile or dipolarophile in cycloaddition reactions. researcher.life In Diels-Alder reactions, this compound can react with a variety of dienes to construct cyclohexene (B86901) rings fused to other systems, which can subsequently be aromatized. Similarly, in 1,3-dipolar cycloadditions with dipoles like pyridinium-3-olates, it participates in forming bicyclic adducts, specifically 8-azabicyclo[3.2.1]octane derivatives, which are valuable scaffolds in medicinal chemistry. researcher.liferesearchgate.net The reaction pathway and regioselectivity are influenced by steric and electronic factors of the reacting partners. researcher.life
Another approach utilizes the acrylate as a Michael acceptor in tandem reaction sequences. For instance, methyl acrylate is used as a reactant with hydrazido-pyridine precursors to synthesize pyrazolo-[3,4-b]-pyridine derivatives. nih.govnih.gov This involves an initial Michael addition followed by an intramolecular cyclization and dehydration sequence. This compound is an ideal substrate for similar strategies, where its conjugated system can first react with a binucleophile, leading to the formation of a new fused heterocyclic ring.
| Synthetic Strategy | Reactant Type | Intermediate/Product Class | Reference |
| Diels-Alder Reaction | Substituted Butadienes | Fused Cyclohexene Derivatives | researcher.life |
| 1,3-Dipolar Cycloaddition | Pyridinium (B92312) Betaines | 8-Azabicyclo[3.2.1]octane Scaffolds | researcher.liferesearchgate.net |
| Michael Addition-Cyclization | Hydrazido-pyridines | Pyrazolo-[3,4-b]-pyridine Derivatives | nih.govnih.gov |
Structure-Reactivity Relationship Studies of Substituted Pyridyl Acrylates
The reactivity of this compound is intrinsically linked to the electronic properties of its constituent parts: the pyridine ring, the alkene, and the ester. Structure-reactivity studies investigate how modifications to this scaffold influence its chemical behavior.
The pyridine ring, in particular, offers a "regulatory handle" to tune the electronic nature of the entire molecule. nih.govnih.gov Introducing electron-donating groups (EDGs) like methoxy (B1213986) or amino groups at positions ortho- or para- to the ring nitrogen increases the electron density on the pyridine ring. This effect can be transmitted through the conjugated system to the acrylate moiety, potentially decreasing the electrophilicity of the β-carbon and influencing rates of nucleophilic attack. Conversely, incorporating electron-withdrawing groups (EWGs) such as nitro or cyano groups decreases the ring's electron density, enhancing the electrophilicity of the acrylate system and making it a more potent Michael acceptor. nih.gov These electronic modifications have been shown to directly correlate with the redox potentials and catalytic activity of related pyridinophane metal complexes. nih.govnih.gov
Modifications to the acrylate portion also impact reactivity. Studies on the Michael addition of amines to various acrylates show that the nature of the ester's alkyl group can influence reaction yields. For instance, in certain base-catalyzed additions, methyl acrylate provides higher yields than ethyl or n-butyl acrylate, a trend attributed to the decreasing steric hindrance and differing electronic effects of the alkyl chain. dcu.ie Substitution at the α-carbon of the acrylate, such as in a methacrylate (B99206), would be expected to slow the rate of Michael additions due to the formation of a more sterically hindered and less stable tertiary carbanionic intermediate. dcu.ie
| Molecular Modification | Substituent Type | Predicted Effect on Reactivity | Reference |
| Pyridine Ring Substitution | Electron-Donating Group (EDG) | Decreased electrophilicity of C=C bond | nih.govnih.gov |
| Pyridine Ring Substitution | Electron-Withdrawing Group (EWG) | Increased electrophilicity of C=C bond | nih.govnih.gov |
| Ester Moiety Modification | Increased alkyl chain length (e.g., ethyl, butyl) | Potential decrease in reaction yield due to sterics | dcu.ie |
| Alkene Modification | α-Methyl substitution (methacrylate) | Decreased rate of Michael addition | dcu.ie |
Modifications at the Ester Moiety and their Academic Implications
The methyl ester of this compound is a key functional handle that can be readily converted into other functionalities, thereby expanding the molecular diversity accessible from this starting material. The primary transformations investigated are hydrolysis, transesterification, and amidation.
Hydrolysis: Treatment with aqueous acid or base hydrolyzes the methyl ester to the corresponding carboxylic acid, trans-3-(4-pyridyl)acrylic acid. nih.govnih.gov This derivative is itself a valuable synthon, for instance, it can be attached to polymer backbones like chitosan (B1678972) to create photo-active materials that can be cross-linked via [2π+2π] cycloaddition upon exposure to UV light. nih.gov
Transesterification: The methyl ester can be exchanged for other alkyl or functionalized groups by heating with a different alcohol in the presence of an acid or base catalyst. This process allows for the introduction of moieties that can alter the physical properties (e.g., solubility, boiling point) or provide additional reactive sites for further functionalization. For example, transesterification of methyl acrylate with dimethylaminoethanol (B1669961) is an established method to produce 2-dimethylaminoethyl acrylate. wikipedia.org
Amidation: Direct reaction of the ester with primary or secondary amines, often in the presence of an organocatalyst like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), converts the ester into a diverse range of amides. researchgate.netdigitellinc.com This reaction is highly valuable for creating polymers with amide side-chains from poly(methyl acrylate) and can be applied to small molecules as well. digitellinc.comacs.org The resulting pyridyl acrylamides are of academic interest for their potential to form hydrogen-bonded networks and as ligands in coordination chemistry.
| Reaction Type | Reagent | Product Functional Group | Academic Implication | Reference |
| Hydrolysis | Water (acid/base catalyst) | Carboxylic Acid (-COOH) | Precursor for photo-crosslinkable polymers | nih.gov |
| Transesterification | Alcohol (R'-OH) | New Ester (-COOR') | Introduction of new functional groups | wikipedia.org |
| Amidation | Primary Amine (R'-NH₂) | Secondary Amide (-CONHR') | Synthesis of functional (co)polymers, ligands | researchgate.netdigitellinc.com |
| Amidation | Secondary Amine (R'₂NH) | Tertiary Amide (-CONR'₂) | Access to sterically hindered amide structures | researchgate.netdigitellinc.com |
Design and Synthesis of Multi-Functional Adducts
The activated alkene in this compound is central to its use in designing complex, multi-functional adducts through carbon-carbon bond-forming reactions. Key among these are the Morita-Baylis-Hillman (MBH) reaction and conjugate additions.
The Morita-Baylis-Hillman reaction provides a powerful, atom-economical method for forming a C-C bond between the α-position of an activated alkene and an electrophile, such as an aldehyde. wikipedia.org The reaction of 4-pyridinecarboxaldehyde (B46228) with methyl acrylate, catalyzed by a tertiary amine like DABCO, yields methyl 2-(hydroxy(pyridin-4-yl)methyl)acrylate. researchgate.netamanote.comnih.gov This MBH adduct is a densely functionalized molecule, containing a pyridine ring, a hydroxyl group, an ester, and a double bond, all in close proximity. These adducts are versatile intermediates for the synthesis of heterocycles and other complex frameworks. wikipedia.orgrsc.org
Conjugate (Michael) addition is another cornerstone strategy. The electron-poor double bond of this compound readily accepts a wide range of soft nucleophiles in a 1,4-addition manner. wikipedia.org This reaction creates a new C-Nu bond at the β-position relative to the ester. This approach has been used to synthesize β-amino esters from the addition of amines and thioethers from the addition of thiols. wikipedia.orgnih.govacs.org These reactions are often efficient and can be promoted by base catalysts or microwave irradiation. nih.gov The resulting adducts incorporate the functionality of the nucleophile, providing a straightforward route to multi-functional molecules from a simple precursor.
| Reaction Type | Reagent/Nucleophile | Adduct Structure/Class | Reference |
| Morita-Baylis-Hillman | 4-Pyridinecarboxaldehyde | α-hydroxyalkyl-α,β-unsaturated ester | wikipedia.orgresearchgate.netamanote.com |
| Conjugate Addition | Primary/Secondary Amine | β-Amino Ester | wikipedia.orgnih.gov |
| Conjugate Addition | Thiol (R-SH) | β-Thioether Ester | wikipedia.orgacs.org |
| Conjugate Addition | Hydrogen Sulfide (H₂S) | Bis(β-carbomethoxyethyl)sulfide | wikipedia.org |
Future Research Directions and Emerging Trends
Exploration of Sustainable and Green Synthetic Pathways
The chemical industry is increasingly shifting towards sustainable practices, driving research into environmentally benign synthetic routes for key compounds like Methyl-3-(4-pyridyl)acrylate. Future efforts will likely concentrate on replacing conventional methods that rely on petroleum-based feedstocks and harsh reaction conditions with greener alternatives. acs.orgrsc.org
Key research areas include:
Bio-based Feedstocks: Investigating the use of renewable resources, such as biomass-derived organic acids, as starting materials. acs.orgrsc.org For instance, processes are being developed for producing acrylic acid and its esters from lactic acid or 3-hydroxypropionic acid, which can be generated from sugars. google.comgoogle.comabo.fi This approach aligns with the principles of a circular economy and reduces dependence on fossil fuels. rsc.org
Catalyst-Free Synthesis: Developing novel synthetic protocols that eliminate the need for expensive or toxic catalysts. rsc.org One innovative approach involves the use of an organic superbase and reversible CO2 capture to facilitate the synthesis of acrylic precursors like methyl methacrylate (B99206) at room temperature, offering a safer and more efficient alternative to traditional industrial methods. rsc.org
Green Solvents and Conditions: Employing environmentally friendly solvents and optimizing reaction conditions to minimize energy consumption and waste generation. researchgate.net Research into solid catalyst materials for cascade reactions, such as the conversion of methyl lactate to methyl acrylate (B77674), demonstrates a move towards more sustainable and efficient processes. acs.org
These sustainable strategies aim to reduce the environmental footprint of producing pyridyl acrylates while potentially lowering costs and improving safety. rsc.orgrsc.org
Application of Advanced Spectroscopic Techniques for In-situ Monitoring
To improve the efficiency, control, and safety of chemical manufacturing, there is a growing trend towards the implementation of real-time process analytical technology (PAT). For the synthesis of this compound, advanced spectroscopic techniques are poised to play a crucial role.
Future research will likely focus on:
In-line FTIR Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for real-time, in-line analysis of chemical reactions. keit.co.uk Static-optics FTIR spectrometers can be integrated directly into reaction vessels to monitor the concentration of reactants, intermediates, and products as the synthesis of acrylates proceeds. keit.co.uk This allows for precise control over reaction parameters, ensuring optimal yield and purity while minimizing waste. keit.co.uk
Real-time Data Analysis: The data gathered from in-situ monitoring can be used to build calibration models, for example using partial least squares (PLS) methodology, to accurately track the progress of the reaction. keit.co.uk This enables automated plant operations based on actual process conditions rather than predetermined timings, a key aspect of Industry 4.0. keit.co.uk
The application of these techniques will lead to more robust and optimized synthetic processes for this compound, enhancing both product quality and manufacturing efficiency.
Development of Novel Polymeric Materials with Tunable Properties
This compound serves as a valuable monomer for the creation of advanced polymeric materials. The presence of both a polymerizable acrylate group and a functional pyridine (B92270) ring allows for the synthesis of polymers with unique and tunable properties. researchgate.netzendy.io
Emerging trends in this area include:
Controlled Polymerization Techniques: The use of methods like Atom Transfer Radical Polymerization (ATRP) allows for the synthesis of well-defined polymers from acrylate monomers containing pendant pyridine groups. researchgate.netzendy.io This control over molecular architecture is crucial for tailoring the material's properties.
Functional Polymers and Copolymers: Polymers containing pyridine moieties are of significant interest due to the nucleophilic nitrogen atom, which can undergo reactions like protonation, quaternization, or metal complexation. researchgate.net This makes them suitable for a wide range of applications, including as polyelectrolytes, selectively separating membranes, and anion exchangers. researchgate.net By copolymerizing this compound with other monomers, such as styrene or other acrylates, materials with a broad spectrum of properties can be achieved. mdpi.comacs.orguni-bayreuth.de
High-Performance Materials: Research is focused on creating polymers with excellent characteristics such as high solubility, specific glass transition temperatures (Tg), and high thermal and chemical stability. researchgate.netzendy.ioacs.org The development of multi-material photo-curable resins containing acrylate monomers for applications like 3D printing is also an active area of investigation. rsc.orgrsc.org
The ability to precisely control the structure and functionality of polymers derived from this compound opens up possibilities for new materials in fields ranging from coatings and adhesives to biomedical devices. wikipedia.org
Integration of Machine Learning and Artificial Intelligence in Compound Design and Reaction Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the discovery and optimization of molecules and reactions. hilarispublisher.comarxiv.org The application of these computational tools to this compound and its derivatives holds immense potential.
Future research directions involve:
Reaction Optimization: AI algorithms can analyze vast datasets of chemical reactions to identify the optimal conditions for synthesizing this compound, maximizing yield and selectivity while minimizing byproducts. hilarispublisher.comaimlprogramming.com Techniques like deep reinforcement learning can explore thousands of potential reaction pathways to find the most efficient and cost-effective routes. chemicalprocessing.com
Novel Compound Design: Generative AI models can suggest new molecular structures based on this compound with desired properties. chemcopilot.com By training on existing chemical databases, these models can predict the characteristics of new compounds before they are synthesized, significantly speeding up the discovery process for new materials or biologically active molecules. arxiv.orgchemcopilot.com
Material Discovery: Active learning (AL), a form of ML, can guide the experimental process for developing new polymers. nih.govnih.gov By suggesting the most informative experiments to perform next, AL can efficiently build robust predictive models for polymer properties based on monomer composition, minimizing the number of required experiments. nih.gov This approach has been successfully used to design acrylate photopolymers with targeted mechanical properties. nih.gov
Investigation of Biological Interactions and Enzyme Inhibition Mechanisms (from a purely structural/mechanistic perspective)
Understanding the fundamental interactions of small molecules with biological systems is critical for fields like drug discovery and toxicology. From a purely structural and mechanistic perspective, investigating how this compound interacts with enzymes can provide valuable insights. Acrylate and its analogs have been shown to act as mechanism-based inhibitors of certain enzymes. nih.govacs.org
Key areas for future investigation include:
Mechanism-Based Inhibition: Studies on Pyruvate Formate Lyase (PFL) have shown that methacrylate, a structural analog of the substrate pyruvate, acts as an irreversible, mechanism-based inhibitor. nih.govacs.orgescholarship.org The inhibition mechanism involves the formation of a covalent thioether bond with a cysteine residue (C418) in the enzyme's active site, proceeding through a tertiary carbon-centered radical intermediate. nih.govescholarship.org
Structural and Mechanistic Studies: Research could explore whether this compound can act as a similar inhibitor for PFL or other enzymes. Advanced techniques such as mass spectrometry, EPR spectroscopy, and Density Functional Theory (DFT) calculations can be used to identify the specific amino acid residues involved in the interaction and to characterize any radical intermediates formed. nih.govescholarship.org The role of the pyridyl group in modulating binding affinity and reactivity within the active site would be a key point of interest.
Computational Modeling: Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be employed to simulate the reaction mechanism between this compound and a target enzyme at an atomic level. nih.gov This can elucidate the energetics of the reaction pathway, including the formation of tetrahedral intermediates and transition states, providing a detailed picture of the inhibition mechanism. nih.gov
Such fundamental studies, divorced from therapeutic applications, are crucial for building a comprehensive understanding of the chemical reactivity of pyridyl acrylates in a biological context and for informing the design of specific molecular probes or inhibitors.
Q & A
Q. What are the common synthetic routes for Methyl-3-(4-pyridyl)acrylate, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves condensation reactions between pyridine derivatives and acrylate esters. For example, Knoevenagel condensation using 4-pyridinecarboxaldehyde and methyl acrylate in the presence of catalysts like piperidine or Lewis acids (e.g., ZnCl₂) can yield the target compound. Optimization includes varying solvents (e.g., ethanol, DMF), temperature (80–120°C), and catalyst loading to improve yield . Characterization via NMR (¹H/¹³C) and HPLC purity analysis is critical to confirm product integrity.
Q. How is this compound characterized structurally, and what analytical techniques are essential?
Methodological Answer: Structural elucidation requires a combination of spectroscopic and crystallographic methods:
- NMR Spectroscopy : Assign peaks for the pyridyl proton (δ 8.5–9.0 ppm) and acrylate methyl group (δ 3.7–3.9 ppm) to verify regiochemistry .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., E/Z configuration) using single-crystal diffraction data .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ion at m/z 178.18) .
Q. What are the key stability considerations for this compound under varying experimental conditions?
Methodological Answer: Stability studies should assess:
- Thermal Stability : Use TGA/DSC to determine decomposition temperatures (>150°C) and identify safe storage conditions .
- Photochemical Sensitivity : Expose samples to UV-Vis light (λ = 254–365 nm) and monitor degradation via HPLC .
- Hydrolytic Resistance : Test in aqueous buffers (pH 3–11) to evaluate ester bond hydrolysis, with LC-MS identifying breakdown products .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported reaction yields for this compound synthesis?
Methodological Answer: Contradictions in yields often arise from impurities in starting materials or unoptimized conditions. Systematic approaches include:
- Design of Experiments (DoE) : Use factorial designs to test variables (catalyst type, solvent polarity, reaction time) and identify critical factors .
- In Situ Monitoring : Employ FT-IR or Raman spectroscopy to track reaction progress and intermediate formation .
- Post-Reaction Workup : Compare purification methods (column chromatography vs. recrystallization) to isolate high-purity product .
Q. What environmental fate studies are relevant for this compound, and how can its degradation pathways be modeled?
Methodological Answer: Environmental impact assessment requires:
- Abiotic Degradation : Simulate hydrolysis (aqueous buffers) and photolysis (UV irradiation) to quantify half-lives and identify metabolites like pyridinecarboxylic acids .
- Biotic Transformation : Use soil microcosms or microbial consortia to assess biodegradation rates under aerobic/anaerobic conditions .
- Computational Modeling : Apply QSAR models to predict partition coefficients (logP) and bioaccumulation potential .
Q. How do structural modifications of this compound influence its reactivity in polymer formation?
Methodological Answer: To study reactivity:
- Copolymerization Screening : Conduct radical polymerization with monomers like styrene or methyl methacrylate, monitoring kinetics via GPC and DSC .
- Functional Group Analysis : Introduce substituents (e.g., electron-withdrawing groups on the pyridine ring) and compare reactivity ratios using Mayo-Lewis equations .
- Crosslinking Efficiency : Evaluate thermal stability (TGA) and mechanical properties (DMA) of resulting polymers .
Q. What computational methods are effective for predicting the biological activity of this compound derivatives?
Methodological Answer: Combine in silico tools to map structure-activity relationships (SAR):
- Docking Studies : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina to prioritize derivatives for synthesis .
- MD Simulations : Assess ligand-protein complex stability over 100-ns trajectories in explicit solvent models .
- ADMET Prediction : Use SwissADME to optimize bioavailability and reduce toxicity risks .
Q. How can researchers analyze conflicting spectroscopic data for this compound degradation products?
Methodological Answer: Address contradictions via:
- Multi-Technique Validation : Cross-validate LC-MS/MS fragmentation patterns with NMR-derived structures .
- Isotopic Labeling : Use ¹³C-labeled acrylate to trace degradation pathways and confirm intermediate structures .
- Statistical Analysis : Apply PCA to spectral datasets to distinguish artifacts from genuine metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
